molecular formula C24H41NO6 B12371469 Simvastatin acid-d9 (ammonium)

Simvastatin acid-d9 (ammonium)

Cat. No.: B12371469
M. Wt: 448.6 g/mol
InChI Key: AOIIYQZTRFOGNN-FASOEGAPSA-N
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Description

Simvastatin acid-d9 (ammonium) is a deuterated form of simvastatin acid ammonium, where nine hydrogen atoms are replaced by deuterium. This compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of simvastatin acid-d9 (ammonium) involves the deuteration of simvastatin acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of simvastatin acid-d9 (ammonium) follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Simvastatin acid-d9 (ammonium) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Simvastatin acid-d9 (ammonium) is widely used in scientific research due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Its applications include:

Mechanism of Action

Simvastatin acid-d9 (ammonium) exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in metabolic studies .

Comparison with Similar Compounds

Simvastatin acid-d9 (ammonium) is unique due to its deuterium labeling, which distinguishes it from other statins. Similar compounds include:

Simvastatin acid-d9 (ammonium) offers advantages in research due to its enhanced stability and traceability, making it a valuable tool in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C24H41NO6

Molecular Weight

448.6 g/mol

IUPAC Name

azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2S)-2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1/i1D3,3D3,5D2,15D;

InChI Key

AOIIYQZTRFOGNN-FASOEGAPSA-N

Isomeric SMILES

[2H][C@](C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[NH4+]

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]

Origin of Product

United States

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